molecular formula C16H19NO3 B7570424 3-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]benzoic acid

3-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]benzoic acid

Cat. No.: B7570424
M. Wt: 273.33 g/mol
InChI Key: YKBDAPBJVYKTMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]benzoic acid, also known as CXAM, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has shown promising results in various fields of research, including cancer treatment, inflammation, and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]benzoic acid is not fully understood, but it is believed to inhibit the activity of enzymes involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, which can result in the suppression of cancer cell growth. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis, inhibit cell proliferation, and inhibit the activity of HDACs. In inflammation, this compound has been found to inhibit the production of pro-inflammatory cytokines and inhibit the activity of COX-2. This compound has also been shown to have neuroprotective effects in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

3-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]benzoic acid has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has a high affinity for its target enzymes. This compound is also stable and can be easily synthesized in large quantities. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into account when designing experiments using this compound.

Future Directions

There are several future directions for research on 3-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]benzoic acid. One potential direction is the development of this compound analogs with improved solubility and potency. Another direction is the investigation of this compound's potential use in combination with other cancer treatments. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neurodegenerative diseases. Overall, this compound has shown great promise in various fields of research, and further investigation is needed to fully explore its potential.

Synthesis Methods

The synthesis of 3-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]benzoic acid involves the reaction of 2-cyclohexen-1-ylacetic acid with 4-aminobenzyl alcohol in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The resulting intermediate is then treated with trifluoroacetic acid to obtain this compound in high yield and purity. This method has been optimized for large-scale production and has been used in various research studies.

Scientific Research Applications

3-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]benzoic acid has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been studied for its anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines. This compound has also shown potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

3-[[[2-(cyclohexen-1-yl)acetyl]amino]methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c18-15(10-12-5-2-1-3-6-12)17-11-13-7-4-8-14(9-13)16(19)20/h4-5,7-9H,1-3,6,10-11H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBDAPBJVYKTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CC(=O)NCC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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